3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride
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Overview
Description
“3H-Imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride” is a chemical compound with the CAS Number: 2490375-77-2 . It has a molecular weight of 285.18 . The IUPAC name for this compound is 2-(3H-imidazo[4,5-c]quinolin-2-yl)ethan-1-amine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N4.2ClH/c13-6-5-11-15-10-7-14-9-4-2-1-3-8(9)12(10)16-11;;/h1-4,7H,5-6,13H2,(H,15,16);2*1H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Synthesis and Biological Activities
Researchers have synthesized and evaluated the biological activities of imidazoquinoline derivatives, focusing on their role as dopamine agonists and their metabolic pathways. The studies revealed insights into the synthesis of these compounds and their potential dopaminergic and serotonergic activities, as observed in animal models and in vitro binding assays. The metabolic stability and transformations of these compounds were also investigated, providing valuable information on their pharmacological profiles (Heier et al., 1997).
Dopamine D2 Agonists
Another significant area of research is the synthesis of tritiated forms of imidazoquinoline compounds, aiming to study their roles as dopamine D2 agonists. These labeled compounds are valuable for drug disposition studies and receptor binding assays, contributing to the understanding of their pharmacokinetics and pharmacodynamics (Moon & Hsi, 1992).
Medicinal Chemistry of Imidazoquinolinone Derivatives
The medicinal chemistry exploration of imidazoquinolinone derivatives as dopamine receptor agonists has led to the development of compounds with significant dopaminergic activity. These studies encompassed the synthesis, biological evaluation, and potential therapeutic applications of these compounds, highlighting their importance in drug discovery and development (Moon et al., 1993).
Pharmacological Profile of Imidazoquinoline Derivatives
Research on the pharmacological profiles of imidazoquinoline derivatives, such as U-91356A, has provided insights into their binding affinities to dopamine receptors and their effects on dopamine synthesis and turnover. These studies contribute to our understanding of the roles of dopamine receptors in various physiological processes and the therapeutic potential of these compounds (Piercey et al., 1996).
Inhibitors of the PI3K/PKB-Pathway
Imidazo[4,5-c]quinoline derivatives have been identified as potent modulators of the PI3K/PKB pathway, showcasing their potential in clinical development for treating diseases associated with this signaling pathway. The structure-activity relationship (SAR) data and biological profiling of these compounds underscore their significance in medicinal chemistry and drug design (Stauffer et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, including enzymes, receptors, and proteins, to exert their biological effects .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have demonstrated good preclinical pharmacokinetics, a low predicted clinical dose, and a high maximum absorbable dose .
Result of Action
Similar compounds have been known to exert various biological effects, including modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of similar compounds .
Properties
IUPAC Name |
3H-imidazo[4,5-c]quinolin-2-ylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4.2ClH/c12-5-10-14-9-6-13-8-4-2-1-3-7(8)11(9)15-10;;/h1-4,6H,5,12H2,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZUKUVTMUMBFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)NC(=N3)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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